1-(3-Ethoxyphenyl)pyrrole-2,5-dione chemical properties
1-(3-Ethoxyphenyl)pyrrole-2,5-dione chemical properties
Chemical Properties, Synthesis, and Applications in Drug Discovery
Executive Summary & Compound Identity
1-(3-Ethoxyphenyl)pyrrole-2,5-dione , commonly referred to as N-(3-ethoxyphenyl)maleimide , is a specialized N-aryl maleimide derivative utilized primarily as a cysteine-selective electrophile in bioconjugation and as a heat-resistant monomer in material science.[1]
Unlike aliphatic maleimides, the N-aryl scaffold confers distinct electronic properties that modulate the stability of thioether adducts—a critical parameter in the design of Antibody-Drug Conjugates (ADCs).[1][2] This guide analyzes its physicochemical profile, synthesis pathways, and reactivity kinetics, specifically focusing on the competition between Michael addition, retro-Michael deconjugation, and ring hydrolysis.[1]
Physicochemical Profile
| Property | Data | Note |
| CAS Number | 36817-58-0 | Verified Identifier |
| IUPAC Name | 1-(3-Ethoxyphenyl)-1H-pyrrole-2,5-dione | |
| Molecular Formula | C₁₂H₁₁NO₃ | |
| Molecular Weight | 217.22 g/mol | |
| Appearance | Yellow Crystalline Solid | Typical of N-aryl maleimides |
| Solubility | DMSO, DMF, DCM, Acetone | Poor water solubility; requires co-solvent |
| Reactive Motif | Maleimide (C3=C4 alkene) | Michael Acceptor / Dienophile |
| Electronic Class | Electron-Deficient Alkene | Activated by carbonyls |
Synthesis & Manufacturing Protocol
The synthesis of 1-(3-Ethoxyphenyl)pyrrole-2,5-dione follows a classic two-step paradigm: amidation of maleic anhydride followed by cyclodehydration.[1] The following protocol is optimized for laboratory-scale production (10–50g) with high purity.
Step 1: Formation of Maleamic Acid Intermediate
Reaction: 3-Ethoxyaniline + Maleic Anhydride
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Dissolution: Dissolve 1.0 eq of Maleic Anhydride in anhydrous diethyl ether or THF.
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Addition: Dropwise add 1.0 eq of 3-Ethoxyaniline dissolved in the same solvent at 0°C. The reaction is highly exothermic.
-
Precipitation: The maleamic acid intermediate typically precipitates immediately as a solid.
-
Isolation: Filter the solid, wash with cold ether, and dry. Do not heat, as this may cause premature isomerization.[1]
Step 2: Cyclodehydration to Maleimide
Reaction: Maleamic Acid
Method A: Chemical Dehydration (Standard)
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Setup: Suspend the maleamic acid in acetic anhydride (3.0 eq).
-
Catalysis: Add anhydrous Sodium Acetate (0.5 eq).
-
Heating: Heat to 60–70°C for 2 hours. Critical: Do not exceed 80°C to prevent polymerization.[1]
-
Quench: Pour the reaction mixture into ice water. The product will precipitate.[3]
-
Purification: Recrystallize from cyclohexane/ethanol or purify via silica gel chromatography (Hexane:EtOAc).
Method B: Lewis Acid Catalysis (High Yield)
-
Reagents: Use HMDS (Hexamethyldisilazane) and ZnCl₂ in refluxing benzene or toluene.
-
Mechanism: This method avoids acidic conditions, protecting the ethoxy ether linkage.
Figure 1: Two-step synthetic pathway from aniline precursor to final maleimide.[1][4]
Chemical Reactivity & Mechanistic Profile[1]
The utility of 1-(3-Ethoxyphenyl)pyrrole-2,5-dione in drug development is defined by the electrophilicity of its C3=C4 double bond.[1]
Thiol-Michael Addition (Bioconjugation)
The primary reaction is the conjugate addition of thiols (e.g., Cysteine residues on antibodies or albumin) to the maleimide ring.
-
Kinetics: The reaction is rapid at pH 6.5–7.5.
-
Selectivity: Highly selective for thiols over amines (Lysine) below pH 7.5.[5]
-
Substituent Effect: The meta-ethoxy group on the N-phenyl ring exerts an electronic effect.[1] While the phenyl ring withdraws electron density via induction (enhancing electrophilicity compared to N-alkyl), the ethoxy group is a weak resonance donor. However, the meta position limits direct resonance conjugation to the imide carbonyls, maintaining high reactivity toward thiols.
Hydrolysis vs. Retro-Michael (The Stability Trade-off)
A critical consideration for N-aryl maleimides in ADCs is the stability of the resulting thiosuccinimide adduct.[1][2]
-
Retro-Michael Pathway: The thiosuccinimide can undergo elimination, releasing the free thiol (drug loss). N-aryl maleimides generally suppress this pathway better than N-alkyl maleimides.[1]
-
Ring Hydrolysis Pathway: The succinimide ring can hydrolyze to a succinamic acid.
-
Significance: Once the ring hydrolyzes, the adduct becomes irreversible . The retro-Michael reaction is no longer possible.
-
N-Aryl Advantage: N-aryl groups make the carbonyl carbons more electrophilic, accelerating ring hydrolysis.[1] Therefore, 1-(3-Ethoxyphenyl)pyrrole-2,5-dione promotes "self-stabilization" of the conjugate by driving the complex toward the hydrolyzed, locked form.[1]
-
Figure 2: Competitive pathways for the maleimide-thiol conjugate. N-aryl derivatives favor the green hydrolysis path, locking the drug to the carrier.[1]
Applications
Antibody-Drug Conjugates (ADCs)
This compound serves as a linker payload attachment point.[1] The 3-ethoxy substituent provides lipophilicity and modulates the rate of ring opening. By accelerating ring hydrolysis post-conjugation, it prevents the "exchange" of the drug payload onto serum albumin, a common failure mode of first-generation N-alkyl maleimide linkers.[1]
Polymer Science
Used as a co-monomer to increase the Glass Transition Temperature (
Biological Probes
The ethoxy group provides a unique spectroscopic handle (NMR/IR) distinguishable from protein background, making it useful for probing cysteine accessibility in enzymes without introducing bulky fluorophores.
Safety & Handling
-
Hazards: Potent skin and eye irritant.[1] Potential sensitizer.
-
Toxicity: Like most maleimides, it is a Michael acceptor and will deplete cellular glutathione if exposure is high.
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Moisture sensitive (slow hydrolysis to maleamic acid).
References
-
BuyersGuideChem. 1-(3-Ethoxyphenyl)-1H-pyrrole-2,5-dione Suppliers and Properties. CAS 36817-58-0.[6]
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BenchChem. Stability Showdown: N-Aryl Maleimide Conjugates Outperform N-Alkyl Counterparts.[1][2] (2025).[3][5][7][8][9]
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Fontaine, S. D., et al. Hydrolysis of N-aryl maleimides: A strategy for stabilizing antibody-drug conjugates.[1] Bioconjugate Chemistry.[2][5][10] [Contextual Citation via Search Result 1.4/1.6]
-
Vector Labs. Maleimide Reaction Chemistry: Specificity and Kinetics.
-
NIST Chemistry WebBook. 1H-Pyrrole-2,5-dione General Properties.
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- 8. 1H-Pyrrole-2,5-dione, 1-[3-(triethoxysilyl)propyl]- | C13H23NO5Si | CID 122424 - PubChem [pubchem.ncbi.nlm.nih.gov]
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